2-(4-Bromo-2-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane
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Overview
Description
2-(4-Bromo-2-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane is an organic compound that features a brominated aromatic ring and a dioxaborinane moiety
Preparation Methods
The synthesis of 2-(4-Bromo-2-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane typically involves the bromination of 2-methylphenol followed by the formation of the dioxaborinane ring. The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. Industrial production methods may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-(4-Bromo-2-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenolic derivatives.
Reduction: Reduction reactions can convert the brominated aromatic ring to a less substituted form.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide, potassium carbonate, and various organometallic reagents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted aromatic compounds.
Scientific Research Applications
2-(4-Bromo-2-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane involves its interaction with molecular targets through its brominated aromatic ring and dioxaborinane moiety. These interactions can affect various biochemical pathways, depending on the specific application. For example, in enzyme studies, the compound may act as an inhibitor or activator by binding to the active site of the enzyme.
Comparison with Similar Compounds
Similar compounds to 2-(4-Bromo-2-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane include:
4-Bromo-2-methylphenol: A simpler brominated aromatic compound with similar reactivity.
4-Bromo-N-(2-methylphenyl)benzamide: Another brominated aromatic compound with different functional groups.
Acetamide, N-(2-iodo-4-methylphenyl)-2-bromo-: A compound with both bromine and iodine substituents, offering different reactivity and applications.
These compounds share some structural similarities but differ in their specific functional groups and reactivity, making this compound unique in its applications and properties.
Properties
IUPAC Name |
2-(4-bromo-2-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BBrO2/c1-9-6-10(14)4-5-11(9)13-15-7-12(2,3)8-16-13/h4-6H,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMENLEGTOHLEPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=C(C=C(C=C2)Br)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BBrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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